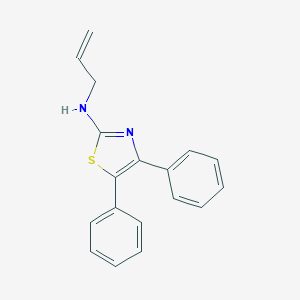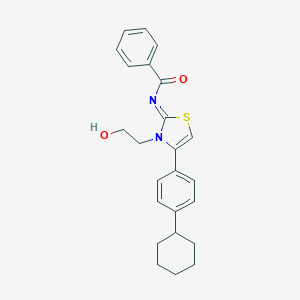
N,N'-(1H-Pyrazole-3,5-diyl)diacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-(1H-Pyrazole-3,5-diyl)diacetamide is a chemical compound with the molecular formula C7H10N4O2 and a molecular weight of 182.1799 g/mol It is characterized by the presence of a pyrazole ring substituted with acetamido groups at the 3 and 5 positions
Métodos De Preparación
The synthesis of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide typically involves the reaction of 3-amino-1H-pyrazole with acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. Industrial production methods may involve bulk custom synthesis and procurement to ensure the availability of the compound for research and development purposes .
Análisis De Reacciones Químicas
N,N'-(1H-Pyrazole-3,5-diyl)diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The acetamido groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
N,N'-(1H-Pyrazole-3,5-diyl)diacetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mecanismo De Acción
The mechanism of action of N,N'-(1H-Pyrazole-3,5-diyl)diacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting the growth of microorganisms or by modulating specific biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
N,N'-(1H-Pyrazole-3,5-diyl)diacetamide can be compared with other similar compounds, such as:
N-(5-Methyl-1H-pyrazol-3-yl)acetamide: This compound has a similar pyrazole ring structure but with a methyl group at the 5 position instead of an acetamido group.
N-(1H-Pyrazol-5-yl)nicotinamide derivatives: These compounds have a pyrazole ring substituted with nicotinamide groups and exhibit different biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
IUPAC Name |
N-(3-acetamido-1H-pyrazol-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-4(12)8-6-3-7(11-10-6)9-5(2)13/h3H,1-2H3,(H3,8,9,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIWUERQTBQHCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=NN1)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-2-(1-piperidinyl)acetamide](/img/structure/B427388.png)
![2,2,2-Trichloro-1-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]ethanol](/img/structure/B427392.png)
![3-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-8-cyclohexyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B427393.png)
![ISOPROPYL N-[5-(3-MORPHOLINOPROPANOYL)-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL]CARBAMATE](/img/structure/B427394.png)
![S-[2-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-oxoethyl] O-ethyl dithiocarbonate](/img/structure/B427396.png)

![2-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-oxoethyl 5-phenyl-1H-imidazol-2-yl sulfide](/img/structure/B427400.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-diphenyl-1,3-thiazol-2-amine](/img/structure/B427402.png)

![N-(4-(4-cyclohexylphenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene)benzamide](/img/structure/B427404.png)
![N-(3-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)benzamide](/img/structure/B427405.png)


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B427409.png)
